
Germanium;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The germanium-platinum compound is an intermetallic compound that combines the unique properties of germanium and platinum. Germanium is a metalloid with semiconductor properties, while platinum is a noble metal known for its catalytic activity and resistance to corrosion. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications, particularly in catalysis and electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germanium-platinum compounds, such as GePt3 and Ge2Pt, are typically synthesized via a solution colloidal method. This involves the reduction of germanium and platinum precursors in a solvent, often under inert conditions to prevent oxidation. The reaction conditions, including temperature and time, are carefully controlled to achieve the desired nanoparticle size and composition .
Industrial Production Methods: In industrial settings, the production of germanium-platinum compounds may involve high-temperature annealing processes. For example, platinum can be deposited on a germanium substrate and then annealed at temperatures ranging from 773 K to 1173 K to form various platinum-germanide phases .
Analyse Chemischer Reaktionen
Types of Reactions: Germanium-platinum compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and platinum oxides.
Reduction: Reduction reactions can revert the oxidized forms back to the original compound.
Substitution: Involves the replacement of one element in the compound with another, often used in doping processes to modify electronic properties.
Common Reagents and Conditions: Common reagents include hydrogen for reduction reactions and oxygen or air for oxidation reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products of these reactions include various oxides and reduced forms of the germanium-platinum compound, which can be further processed for specific applications .
Wissenschaftliche Forschungsanwendungen
Germanium-platinum compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which germanium-platinum compounds exert their effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Tin-Platinum (SnPt): Similar catalytic properties but different electronic characteristics.
Iron-Platinum (FePt): Known for its magnetic properties and used in data storage applications.
Cobalt-Platinum (CoPt3): Exhibits high magnetic anisotropy and is used in magnetic recording media.
Uniqueness: The germanium-platinum compound is unique due to its combination of semiconductor properties from germanium and catalytic properties from platinum. This makes it particularly valuable in applications requiring both electronic and catalytic functionalities .
Eigenschaften
Molekularformel |
GePt |
|---|---|
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
germanium;platinum |
InChI |
InChI=1S/Ge.Pt |
InChI-Schlüssel |
CKSRCDNUMJATGA-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



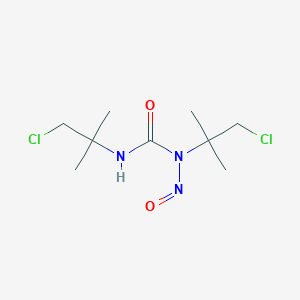
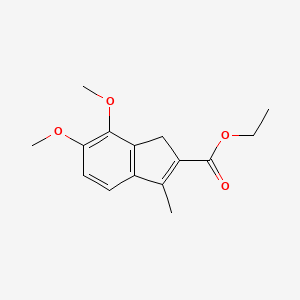
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
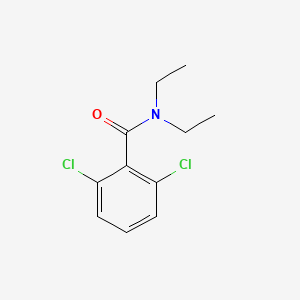
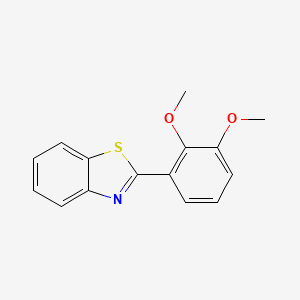

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)



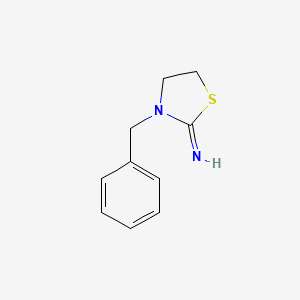
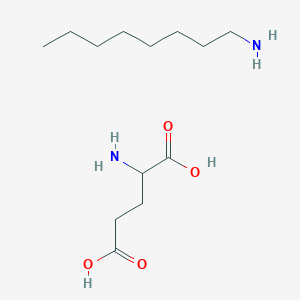
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
